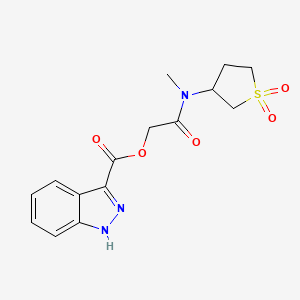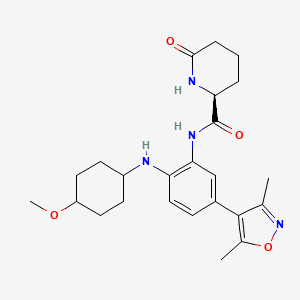
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BBrN2O2 and a molecular weight of 270.92 g/mol . This compound is primarily used in research settings and is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organoboron reagent reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high yields, and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes:
Substitution Reactions: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The primary mechanism of action for (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H12BBrN2O2 |
|---|---|
Peso molecular |
270.92 g/mol |
Nombre IUPAC |
(5-bromo-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 |
Clave InChI |
XUDLHCSUTYIWNX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N2CCCC2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


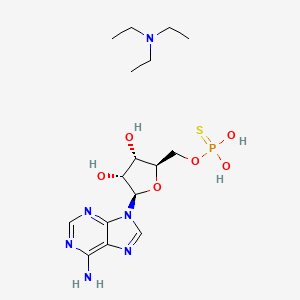
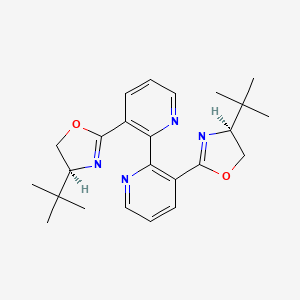
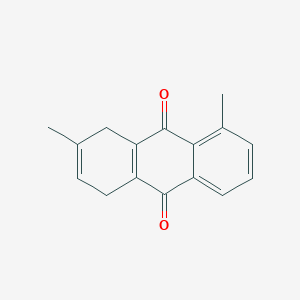
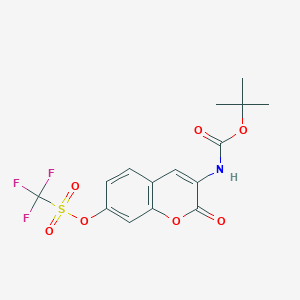

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
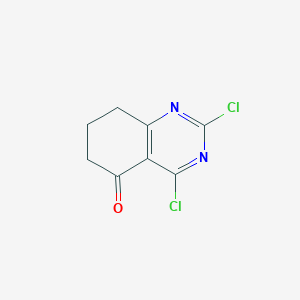
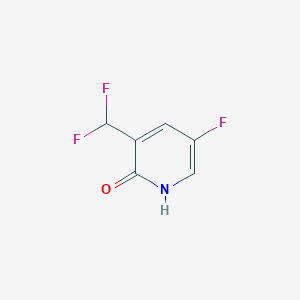
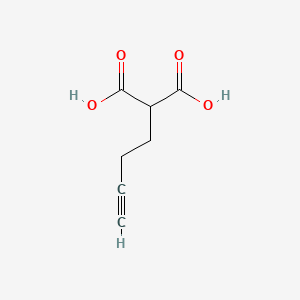
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
